Citronellyl acetate
Overview
Description
Citronellol acetate is a monoterpenoid that is the acetate ester of citronellol. It has been isolated from Citrus hystrix. It has a role as a plant metabolite. It is an acetate ester and a monoterpenoid. It is functionally related to a citronellol.
Citronellyl acetate is a natural product found in Alpinia latilabris, Alpinia hainanensis, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Java citronella oil (part of).
Scientific Research Applications
Citronellyl acetate is an important perfumery chemical produced by both chemical catalysis and biocatalysis. Microwave-assisted lipase catalysis has been shown to increase lipase activity due to enhanced molecule collision, leading to higher yield and efficiency in its synthesis (Yadav & Borkar, 2009).
Enzymatic synthesis of this compound by direct esterification achieved a 98% molar conversion yield, which is the highest reported. The study highlights the optimal reaction conditions for this process (Claon & Akoh, 1994).
Green synthesis of this compound using NaHSO4·SiO2 as a supported catalyst under microwave radiation condition has been explored, achieving a yield of 98.3%. This method offers an environmentally friendly approach to produce this compound (Yun-bin, 2014).
Different approaches for lipase-catalyzed synthesis of this compound have been evaluated, including direct esterification, alcoholysis, and transesterification. The study provides insights into the influence of substrate partitioning on enzyme performance (de Castro, de Oliveira, & Pereira, 1997).
Ionic liquids have been found to improve citronellyl ester synthesis catalyzed by immobilized Candida antarctica lipase B in solvent-free media, leading to high yields and enhanced process efficiency (Lozano et al., 2007).
β-Citronellol and this compound, known for their fragrant properties, have been studied for their odor characteristics. This research contributes to the understanding of sensory effects in perfumes and flavoring agents (Elsharif & Buettner, 2017).
The biodegradation of this compound by Pseudomonas mendocina was studied, providing insights into the metabolic pathways and potential environmental impact of this compound (Tozoni et al., 2010).
This compound has been shown to possess antinociceptive properties, indicating potential applications in pain management and pharmacology (Rios et al., 2013).
The synthesis of this compound using lipase immobilized on a biocompatible ternary blend polymer matrix in non-aqueous media was explored, demonstrating its potential for industrial-scale production (Badgujar & Bhanage, 2014).
Mechanism of Action
Target of Action
Citronellyl acetate, a monoterpene product of the secondary metabolism of plants, has been shown to possess several different biological activities . It is primarily targeted at Transient Receptor Potential (TRP) and Acid-Sensing Ion Channels (ASIC) which mediate its antinociceptive effect . These channels play a crucial role in pain perception, thus making this compound a potential candidate for pain management .
Mode of Action
This compound interacts with its targets, the TRP and ASIC channels, resulting in an antinociceptive effect . This means it can reduce the sensation of pain.
Biochemical Pathways
This compound affects the biochemical pathways related to pain perception. It is involved in the catabolic pathway of citronellol and related acyclic monoterpenes by some bacterial species of the genus Pseudomonas . The catabolism of citronellol and related acyclic monoterpenes in pseudomonads involves the conversion of the beta-methyl group to an acetate . This process is key in the degradation of these compounds .
Pharmacokinetics
Its molecular weight is 1983019 Da , and its density is 0.891 g/mL at 25 °C , which may influence its bioavailability and distribution in the body.
Result of Action
The primary result of this compound’s action is its antinociceptive effect, reducing the sensation of pain . It has also been suggested that this compound may have antitumor activities . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, light, temperature, oxygen availability, seasonal variation, salinity, and toxic contaminants can affect the biosynthesis and chemical stability of essential oils, including this compound . Moreover, the production of this compound can be influenced by the plant’s developmental stages and the seasonal dynamics .
Safety and Hazards
Future Directions
Citronellyl acetate has been widely applied in the food and beverage industry as an important kind of flavor and fragrance component . It is mainly used to prepare fruit flavor essences such as lemon, apricot, apple, banana, and grape . The high cost of vacuum fractionation and the limited availability of natural raw materials make the process unsuitable for large-scale industrial production . Therefore, the application of this natural extraction method is limited . Future research could focus on finding more cost-effective and sustainable methods of production.
Biochemical Analysis
Biochemical Properties
Citronellyl acetate participates in biochemical reactions via transesterification . The lipase from Pseudomonas fluorescens has been identified as an optimal enzyme for this process . The reaction occurs optimally at a temperature of 40 °C .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes in a process called transesterification . This process involves the transfer of an ester moiety from one molecule to another, facilitated by the enzyme lipase .
Temporal Effects in Laboratory Settings
In optimal reaction conditions, the yield of this compound reached up to 99% after 3 hours . This suggests that the compound is stable under the conditions of the reaction .
Metabolic Pathways
This compound is involved in metabolic pathways via the process of transesterification . This process is facilitated by the enzyme lipase .
Properties
IUPAC Name |
3,7-dimethyloct-6-enyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h6,11H,5,7-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZKFWLRHCDGJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051739 | |
Record name | Citronellyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid/fruity odour | |
Record name | 6-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Citronellyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/286/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
229.00 °C. @ 760.00 mm Hg | |
Record name | (±)-Citronellyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034160 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, water, 1 ml in 9 ml 70% alcohol (in ethanol) | |
Record name | Citronellyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/286/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.883-0.893 | |
Record name | Citronellyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/286/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
150-84-5 | |
Record name | Citronellyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, citronellyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Citronellyl acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4893 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Citronellyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Citronellyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.251 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CITRONELLYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZ420RT3OY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (±)-Citronellyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034160 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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